An In-Depth Technical Guide to the Structural Analysis of (2-Mercaptophenyl)boronic Acid
An In-Depth Technical Guide to the Structural Analysis of (2-Mercaptophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Mercaptophenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with both a boronic acid group [-B(OH)₂] and a thiol group (-SH) at the ortho position.[1] Its chemical formula is C₆H₇BO₂S, and it has a molecular weight of 153.99 g/mol .[1][2] This bifunctional molecule has garnered significant interest in medicinal chemistry and materials science due to the unique reactivity imparted by the proximate boronic acid and thiol moieties. The boronic acid group is a well-known Lewis acid capable of forming reversible covalent bonds with diols, a property extensively utilized in sensors for saccharides and in drug delivery systems. The thiol group offers a versatile handle for various chemical modifications, including oxidation to disulfides or sulfonic acids, and participation in thiol-disulfide exchange reactions, which are crucial in many biological processes.[1] The ortho-positioning of these two functional groups can lead to intramolecular interactions that influence the compound's acidity, stability, and binding affinities, making a thorough structural analysis essential for its application.
Physicochemical Properties
A summary of the key physicochemical properties of (2-Mercaptophenyl)boronic acid is presented in Table 1.
Table 1: Physicochemical Properties of (2-Mercaptophenyl)boronic acid
| Property | Value | Reference |
| Molecular Formula | C₆H₇BO₂S | [1][2] |
| Molecular Weight | 153.99 g/mol | [1] |
| Melting Point | 196–201 °C | [1][3] |
| Appearance | White to off-white crystalline solid | |
| pKa (predicted) | 6.57 ± 0.43 | [1] |
The predicted pKa of approximately 6.57 suggests that (2-Mercaptophenyl)boronic acid is a moderately acidic compound, a feature enhanced by the presence of the ortho-thiol group compared to phenylboronic acid.[1] This acidity is a critical factor in its ability to bind with diols at physiological pH.
Structural Analysis
A comprehensive structural analysis of (2-Mercaptophenyl)boronic acid involves a combination of crystallographic and spectroscopic techniques, alongside computational modeling.
Crystallographic Data
As of this review, a publicly available crystal structure for (2-Mercaptophenyl)boronic acid has not been identified in the Cambridge Structural Database (CSD). The absence of crystallographic data means that precise, experimentally determined bond lengths and angles for the solid state are not available. Such data would be invaluable for understanding the intramolecular and intermolecular interactions, including potential hydrogen bonding involving the boronic acid and thiol groups, and the formation of dimeric or polymeric structures, which are common for boronic acids.
Spectroscopic Data
Spectroscopic methods are essential for elucidating the structure of (2-Mercaptophenyl)boronic acid in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure and purity of boronic acids.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For (2-Mercaptophenyl)boronic acid, the aromatic protons will exhibit complex splitting patterns due to their proximity and coupling with each other. The protons of the B(OH)₂ group typically appear as a broad singlet due to chemical exchange and quadrupolar broadening from the boron nucleus. The thiol proton (-SH) also generally appears as a singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. For (2-Mercaptophenyl)boronic acid, six distinct signals are expected for the aromatic carbons. The carbon atom attached to the boron (C-B) often shows a broad signal with reduced intensity due to the quadrupolar relaxation of the ¹¹B nucleus.
-
¹¹B NMR Spectroscopy: Boron-11 NMR is particularly useful for characterizing boronic acids. The chemical shift of the ¹¹B nucleus is sensitive to the hybridization state of the boron atom. For a trigonal planar sp²-hybridized boronic acid, the chemical shift is typically observed in the range of 27-33 ppm. Upon formation of a tetrahedral sp³-hybridized boronate ester (e.g., by reaction with a diol), the signal shifts upfield to a range of 5-10 ppm.
Table 2: Predicted and Typical NMR Spectral Data for (2-Mercaptophenyl)boronic acid
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H (Aromatic) | 7.0 - 8.0 | Multiplet | Complex splitting pattern expected. |
| ¹H (-B(OH)₂) | Variable | Broad Singlet | Position and intensity can vary with concentration and solvent. |
| ¹H (-SH) | Variable | Singlet | Position can be affected by hydrogen bonding. |
| ¹³C (Aromatic) | 120 - 140 | Six distinct signals expected. | |
| ¹³C (C-B) | ~130 | Broad | Often difficult to observe due to quadrupolar broadening. |
| ¹¹B | 27 - 33 | Broad | Characteristic of a trigonal planar boronic acid. |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of (2-Mercaptophenyl)boronic acid is expected to show characteristic absorption bands for the O-H, S-H, B-O, and C-S bonds, as well as vibrations from the aromatic ring.
Table 3: Typical Infrared Absorption Bands for (2-Mercaptophenyl)boronic acid
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3200-3600 | O-H stretch (B-OH) | Strong, Broad |
| 2550-2600 | S-H stretch | Weak to Medium |
| ~1600, ~1475 | C=C stretch (aromatic) | Medium |
| 1310-1380 | B-O stretch | Strong |
| 1000-1150 | B-OH bend | Strong |
| 650-750 | C-S stretch | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For boronic acids, analysis can be complicated by their tendency to dehydrate and form cyclic trimers (boroxines) in the gas phase. Techniques like electrospray ionization (ESI) are often used, and derivatization to form boronate esters can yield cleaner spectra. The mass spectrum would be expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, along with fragment ions corresponding to the loss of water, the boronic acid group, or the thiol group.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible structural data.
Synthesis of (2-Mercaptophenyl)boronic acid
A general method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate ester, followed by acidic workup.
Protocol:
-
Formation of the Organometallic Reagent: Prepare the Grignard reagent from 2-bromothiophenol or a protected analogue in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether.
-
Borylation: Cool the Grignard reagent solution to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of triisopropyl borate or trimethyl borate in the same anhydrous solvent to the cooled Grignard reagent with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Hydrolysis: Quench the reaction by slowly adding an aqueous acid solution (e.g., HCl or H₂SO₄) while cooling the mixture in an ice bath.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of (2-Mercaptophenyl)boronic acid for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or acetone-d₆) in a 5 mm NMR tube. Boronic acids often have limited solubility in non-polar solvents like CDCl₃.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
¹H and ¹³C NMR Acquisition:
-
Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended.
-
Parameters: Use standard pulse programs for ¹H and proton-decoupled ¹³C NMR. For ¹H NMR, a sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required.
¹¹B NMR Acquisition:
-
NMR Tube: Use a quartz NMR tube to avoid the broad background signal from borosilicate glass.
-
Parameters: Acquire the spectrum using a standard single-pulse sequence. The spectral width should be set to cover the expected chemical shift range for boronic acids.
FTIR Spectroscopy
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid (2-Mercaptophenyl)boronic acid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty ATR crystal before running the sample.
-
Perform baseline correction and peak picking on the resulting spectrum.
Mass Spectrometry
Sample Preparation (ESI-MS):
-
Prepare a dilute solution of (2-Mercaptophenyl)boronic acid (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.
Data Acquisition:
-
Infuse the sample solution into the electrospray source.
-
Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Optimize source parameters (e.g., capillary voltage, source temperature) to minimize in-source fragmentation and the formation of boroxines.
Logical Relationships and Workflows
The structural characterization of (2-Mercaptophenyl)boronic acid follows a logical workflow, integrating synthesis, purification, and various analytical techniques to confirm the identity and purity of the compound.
